2-(5-phenyl-1,3-thiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
The compound 2-(5-phenyl-1,3-thiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione belongs to the naphthalimide family, characterized by a fused aromatic system (benzo[de]isoquinoline-1,3-dione core) substituted with a 5-phenylthiazol-2-yl group. This structure confers unique electronic and steric properties, making it relevant for applications in materials science, medicinal chemistry, and optoelectronics. Its synthesis typically involves coupling a thiazole derivative to the naphthalimide backbone via nucleophilic substitution or condensation reactions .
Key features of this compound include:
- Extended π-conjugation due to the naphthalimide core, enhancing optical properties.
- Electron-withdrawing effects from the thiazole ring, which may influence redox behavior and intermolecular interactions.
Properties
IUPAC Name |
2-(5-phenyl-1,3-thiazol-2-yl)benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N2O2S/c24-19-15-10-4-8-14-9-5-11-16(18(14)15)20(25)23(19)21-22-12-17(26-21)13-6-2-1-3-7-13/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DADRVFRWHOJHHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(S2)N3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-phenyl-1,3-thiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Coupling with Benzoisoquinoline: The synthesized thiazole derivative is then coupled with a benzoisoquinoline precursor through a series of reactions, including cyclization and condensation steps.
Final Product Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(5-phenyl-1,3-thiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, a study reported the synthesis of various benzothiazole derivatives that were tested against human cancer cell lines. The results indicated that certain derivatives showed potent antiproliferative activity against breast and colon cancer cell lines, with IC50 values in the micromolar range .
Table 1: Antiproliferative Activity of Selected Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5b | MCF7 | 38 |
| 5b | T47D | 33 |
| 5b | HCT116 | 48 |
| 5b | Caco2 | 42 |
These findings suggest that modifications to the thiazole and isoquinoline structures can enhance their anticancer efficacy.
Antibacterial Properties
In addition to anticancer applications, compounds similar to 2-(5-phenyl-1,3-thiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione have been evaluated for antibacterial activity. Research indicates that certain thiazole derivatives possess significant antibacterial effects against a range of Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Fluorescent Probes
Another promising application of this compound is its use as a fluorescent probe in biological imaging. The unique structural features allow it to exhibit fluorescence under specific conditions, making it suitable for tracking cellular processes or detecting biomolecules in live cells. Studies have shown that compounds with similar structures can be utilized for imaging due to their photostability and brightness .
Case Studies
Case Study 1: Anticancer Screening
A research team synthesized a series of benzothiazole-piperazine conjugates, including derivatives of the target compound. These were screened for their ability to inhibit cancer cell growth. The study concluded that specific substitutions on the benzothiazole ring significantly enhanced antiproliferative activity against cancer cell lines .
Case Study 2: Antibacterial Activity Testing
In another study, derivatives were tested for antibacterial efficacy using standard disc diffusion methods. The results indicated that certain thiazole derivatives exhibited notable inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting their potential as new antibacterial agents .
Mechanism of Action
The mechanism of action of 2-(5-phenyl-1,3-thiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. Additionally, the benzoisoquinoline structure can intercalate with DNA, disrupting cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Physicochemical Properties
The biological and physicochemical properties of naphthalimide derivatives are highly dependent on substituents. Below is a comparative analysis with similar compounds:
*Estimated based on structural formula.
Key Observations:
- Electron-Donating vs. Withdrawing Groups: The dimethylamino group in increases solubility and fluorescence quantum yield, whereas the chloro substituent in enhances lipophilicity for membrane penetration.
- Thiazole vs. Thiadiazole : The target compound’s thiazole ring offers planar geometry for π-stacking, while thiadiazole derivatives (e.g., ) exhibit stronger hydrogen-bonding capacity due to additional nitrogen atoms.
- Biological Activity : Hydroxyethyl-pyrimidinylthio derivatives () show broad-spectrum antifungal activity, whereas thiazole-containing analogues (e.g., target compound) are explored for antiviral applications .
Anticancer Activity:
- Ferrocenyl Conjugates: Compounds like (E)-2-(ferrocenyl-acryloyl)phenoxy-naphthalimides (e.g., 14b in ) demonstrate potent cytotoxicity against MCF7 and MDA-MB-231 cells (IC₅₀ < 10 µM) via ROS generation and DNA intercalation.
- Thiazole Derivatives : The target compound’s thiazole moiety may disrupt tubulin polymerization, a mechanism shared with structurally related imidazole-isoindoline-diones (e.g., ).
Antifungal Activity:
- Thioether-Linked Analogues : Derivatives with pyrimidinylthio or benzothiazolylthio groups () exhibit synergistic effects with azole drugs, reducing fungal resistance.
Optical Properties:
- Sensor Applications: Naphthalimides with dimethylaminoethylamine (e.g., NI3 in ) show pH-dependent fluorescence, while the target compound’s thiazole group may enable metal ion sensing via chelation.
Computational and Experimental Insights
- Structure-Activity Relationships (SAR): Planarity: Thiazole and imidazole substituents enhance DNA binding affinity due to planar aromatic systems .
- Molecular Docking : Thiazole-containing naphthalimides show strong binding to viral proteases (e.g., SARS-CoV-2 Mpro) via hydrophobic and π-π interactions .
Biological Activity
2-(5-phenyl-1,3-thiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a compound of significant interest due to its diverse biological activities. This article reviews the compound's synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound has a molecular formula of . Its structure features a benzo[de]isoquinoline core fused with a thiazole ring, which is critical for its biological activity. The presence of the phenyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Various synthetic pathways have been explored to optimize yield and purity, often employing reaction conditions such as temperature control and choice of solvents to facilitate the formation of the desired product.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit potent antiproliferative effects against various cancer cell lines. For instance, research indicated that derivatives of benzothiazole showed significant inhibition of cell proliferation in human cancer cell lines, suggesting potential as anticancer agents .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 12.5 | |
| Compound B | A549 (Lung) | 15.0 | |
| Compound C | HeLa (Cervical) | 8.0 |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes associated with neurodegenerative diseases. Studies have shown that it exhibits significant inhibitory activity against monoamine oxidase (MAO) and cholinesterase (ChE), which are crucial in the metabolism of neurotransmitters .
Table 2: Enzyme Inhibition Potency
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the thiazole and phenyl rings significantly influence the biological activity of the compound. Substituents such as methoxy or halogen groups enhance enzyme inhibition potency and anticancer activity. The positioning of these substituents plays a critical role in determining the overall efficacy and selectivity of the compounds against specific targets .
Case Studies
One notable case study involved the evaluation of various derivatives of benzothiazole fused with isoquinoline structures. These compounds were tested for their ability to penetrate the blood-brain barrier (BBB) and their subsequent effects on neuroprotection in models of neurodegeneration. The results indicated promising neuroprotective effects attributed to their ability to inhibit MAO-B selectively .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(5-phenyl-1,3-thiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, and how can reaction conditions be fine-tuned?
- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the benzothiazole ring via condensation of 2-aminobenzenethiol with a phenyl-substituted aldehyde. Subsequent cyclization forms the benzoisoquinoline core. Key parameters include:
- Temperature : Reflux conditions (110–130°C) for cyclization steps to ensure ring closure .
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for heterocyclic intermediates .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or palladium-based catalysts for coupling reactions .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Benzothiazole Formation | 2-Aminobenzenethiol + Benzaldehyde, 120°C, 6h | 65–70 | 95 | |
| Cyclization | DMF, K₂CO₃, 130°C, 12h | 55–60 | 98 |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are conflicting spectral data resolved?
- Methodology :
- ¹H/¹³C NMR : Resolve aromatic proton overlaps using 2D NMR (COSY, HSQC) .
- HRMS : Confirm molecular weight (C₂₅H₁₅N₂O₂S, MW = 415.47) with <2 ppm error .
- IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and thiazole ring vibrations (C-S at ~690 cm⁻¹) .
- Example : In cases of ambiguous aromatic signals, deuteration or NOESY experiments can clarify spatial arrangements .
Advanced Research Questions
Q. How does the thiazole-phenyl substitution pattern influence electronic properties and biological activity?
- Methodology :
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to map HOMO/LUMO levels and charge distribution .
- Structure-Activity Relationship (SAR) : Compare bioactivity of analogs (e.g., 6-methyl vs. 5-phenyl substituents) in enzyme inhibition assays .
- Key Finding : The 5-phenyl group enhances π-π stacking with biological targets (e.g., BRPF2 bromodomains), increasing binding affinity by ~30% compared to methyl-substituted analogs .
Q. What strategies address contradictory data in cytotoxicity studies (e.g., varying IC₅₀ values across cell lines)?
- Methodology :
- Dose-Response Profiling : Use standardized protocols (e.g., MTT assays) across multiple cell lines (e.g., MCF7, HeLa) with triplicate measurements .
- Mechanistic Studies : Flow cytometry to differentiate apoptosis vs. necrosis and Western blotting to assess caspase activation .
- Data Table :
| Cell Line | IC₅₀ (μM) | Mechanism | Reference |
|---|---|---|---|
| MCF7 | 12.3 ± 1.2 | Caspase-3 activation | |
| HeLa | 18.7 ± 2.1 | G0/G1 cell cycle arrest |
Q. How can solvent-induced Stokes shifts and solvatochromism be exploited for fluorescence-based sensing applications?
- Methodology :
- Solvatochromic Analysis : Measure emission spectra in solvents of varying polarity (e.g., hexane to DMSO). Larger Stokes shifts (~150 nm) indicate intramolecular charge transfer, useful for environmental sensing .
- Quantum Yield Optimization : Modify substituents (e.g., electron-withdrawing groups on the thiazole) to enhance fluorescence efficiency .
Key Challenges and Recommendations
- Synthetic Scalability : Multi-step routes often yield ≤60%; explore one-pot strategies or microwave-assisted synthesis to improve efficiency .
- Data Reproducibility : Standardize purification protocols (e.g., column chromatography with silica gel vs. HPLC) to minimize batch-to-batch variability .
- Biological Target Validation : Use CRISPR/Cas9 knockout models to confirm specificity for hypothesized targets (e.g., BRPF2) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
